![molecular formula C11H14N2O2 B2425868 1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 1183408-58-3](/img/structure/B2425868.png)
1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
The compound “1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one” is a complex organic molecule that contains several functional groups, including an oxazole ring and a pyrrolidine ring . Oxazoles are five-membered heterocyclic compounds containing an oxygen atom and a nitrogen atom . Pyrrolidines are also five-membered rings, but they contain only nitrogen .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazole and pyrrolidine rings, along with the prop-2-en-1-one linker . The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the oxazole and pyrrolidine rings, as well as the prop-2-en-1-one linker . The oxazole ring, for instance, is known to participate in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For instance, the presence of the oxazole and pyrrolidine rings could impact its solubility, stability, and reactivity .
Scientific Research Applications
Biological Significance of Pyrrolidine Derivatives
Pyrrolidine derivatives, encompassing compounds like "1-[2-(3-Methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one," are widely recognized for their significant pharmacological potential. These compounds are integral to designing central nervous system agents that facilitate memory processes and attenuate cognitive dysfunctions associated with various conditions, such as head traumas and age-related pathologies. The stereochemistry of these compounds, including their enantiomerically pure forms, is crucial for their biological activity, underscoring the relationship between molecular configuration and therapeutic efficacy (Veinberg et al., 2015).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is extensively utilized in medicinal chemistry to develop treatments for human diseases. This interest is further amplified by the scaffold's ability to explore pharmacophore space efficiently due to sp^3-hybridization, contribute to stereochemistry, and enhance three-dimensional coverage through "pseudorotation." Pyrrolidine derivatives, including those with additional heterocyclic structures such as oxazoles, have shown promise in various biological profiles, offering new avenues for drug design and development (Li Petri et al., 2021).
Applications in Optical Sensors and Therapeutics
Compounds containing heteroatoms like those in "this compound" are integral in creating optical sensors due to their ability to form both coordination and hydrogen bonds. These characteristics make them suitable for use as sensing probes in various applications, highlighting their versatility beyond medicinal uses. Moreover, derivatives of pyrimidine and oxadiazole, sharing structural similarities with the compound , have demonstrated a wide range of therapeutic benefits across different medicinal chemistry domains, from anticancer to antiviral applications, showcasing the compound's potential in diverse therapeutic areas (Jindal & Kaur, 2021; Verma et al., 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-11(14)13-6-4-5-9(13)10-7-8(2)12-15-10/h3,7,9H,1,4-6H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVOBDOBWXBSQMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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